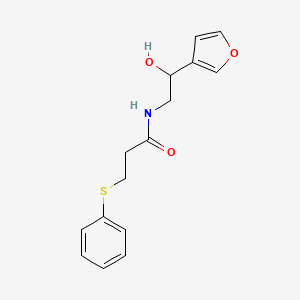

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c17-14(12-6-8-19-11-12)10-16-15(18)7-9-20-13-4-2-1-3-5-13/h1-6,8,11,14,17H,7,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTBUEPTJCSMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via the reaction of the furan derivative with ethylene oxide under basic conditions.

Formation of the Phenylthio Group: The phenylthio group can be introduced through the reaction of a suitable thiol (e.g., thiophenol) with a halogenated precursor.

Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with a suitable amine or amide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.

Substitution: The phenylthio group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide has several promising applications:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly in:

- Anti-inflammatory Activity : Studies suggest that the interaction of the compound with specific enzymes may modulate inflammatory responses.

- Anticancer Properties : Preliminary research indicates that it may inhibit tumor cell proliferation by interacting with cancer-related pathways.

Material Science

The unique structural features of this compound make it suitable for developing new materials with specific electronic and optical properties. Its potential applications include:

- Organic Electronics : The compound can be used to synthesize novel organic semiconductors.

- Sensors : Its ability to interact with various biological targets may enable its use in biosensors.

Case Studies and Research Findings

Several studies have explored the biological activities and applications of this compound:

- Anti-inflammatory Studies : In vitro assays have shown that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential as anti-inflammatory agents.

- Anticancer Evaluations : Research has demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.

- Material Development : Experimental results indicate that films made from this compound exhibit promising electrical conductivity characteristics, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and hydroxyethyl group may play a role in binding interactions, while the phenylthio group could influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound consists of a furan ring, a hydroxyethyl group, and a phenylthio group. Its IUPAC name is N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylsulfanylpropanamide.

Synthesis Methods : The synthesis typically involves several steps:

- Formation of the Furan Ring : Cyclization of 1,4-dicarbonyl compounds.

- Introduction of Hydroxyethyl Group : Reaction with ethylene oxide.

- Phenylthio Group Formation : Reaction with thiophenol.

- Amidation : Formation of the amide bond with a coupling reagent.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets in biological systems. The furan ring and hydroxyethyl group enhance solubility and bioavailability, facilitating interactions with enzymes or receptors that modulate their activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of furan derivatives. For instance:

- Antibacterial Properties : Compounds similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Research indicates that certain furan derivatives exhibit minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Furan Derivative 1 | 64 | E. coli |

| Furan Derivative 2 | 32 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties:

- In vitro studies demonstrated that certain furan-based compounds exhibit significant cytotoxicity against cancer cell lines such as HeLa cells, with IC50 values indicating potent activity . The proposed mechanism involves mitochondrial modification and membranolytic effects.

Other Biological Activities

Research has suggested that compounds featuring furan rings may possess additional therapeutic properties, including:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- CNS Activity : Some derivatives have been noted for antidepressant and anxiolytic properties .

Case Studies

- Study on Antibacterial Activity : A study evaluated various furan derivatives for their antibacterial effects against multiple strains, confirming that modifications in the structure significantly influence activity levels .

- Anticancer Evaluation : Another investigation assessed the effectiveness of furan conjugates against cervical cancer cells, revealing promising results in inhibiting cell proliferation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the furan ring (e.g., via cyclization or substitution) followed by coupling with the phenylthio-propanamide backbone. For example:

- Step 1 : Introduce the hydroxyethyl group to furan-3-yl via nucleophilic substitution or condensation reactions under basic conditions .

- Step 2 : Thiol-ene or Michael addition to attach the phenylthio group to the propanamide core, using catalysts like DCC or DMAP .

- Optimization : Monitor reaction progress via HPLC or TLC, and adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for faster kinetics) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the furan ring (δ 6.3–7.1 ppm for aromatic protons), hydroxyethyl group (δ 3.5–4.2 ppm), and phenylthio moiety (δ 7.2–7.6 ppm) .

- Mass Spectrometry : HRMS (FAB or ESI) to verify molecular weight (theoretical: ~347.4 g/mol) and detect impurities .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve diastereomers if present .

Q. What preliminary biological assays are suitable for screening its activity?

- Assay Design :

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with positive controls like ciprofloxacin .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values .

- Enzyme Inhibition : Test interactions with kinases or proteases via fluorometric/colorimetric kits (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- SAR Strategy :

-

Analog Synthesis : Modify the furan ring (e.g., replace with thiophene) or phenylthio group (e.g., fluorophenyl derivatives) to assess impact on bioactivity .

-

Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups for target binding .

-

Data Correlation : Compare IC values of analogs (Table 1) to pinpoint structural determinants of potency .

Table 1 : Representative Analogs and Bioactivity

Compound Modification IC (μM) Target Furan-3-yl → Thiophene-2-yl 12.3 Androgen receptor Phenylthio → 4-Fluorophenylthio 8.7 Kinase X Hydroxyethyl → Methoxyethyl >50 Inactive

Q. How can contradictory data in biological studies (e.g., varying potency across assays) be resolved?

- Troubleshooting Approach :

- Assay Reproducibility : Validate protocols using standardized controls (e.g., NIH/NCATS guidelines) and replicate experiments across labs .

- Metabolic Stability : Test compound stability in assay media (e.g., liver microsomes) to rule out degradation artifacts .

- Target Specificity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What advanced techniques are recommended for studying its mechanism of action?

- Mechanistic Tools :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to purified targets (e.g., recombinant enzymes) .

- Crystallography : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to resolve binding modes .

- Transcriptomics : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .

Research Contradictions and Solutions

Q. How to address discrepancies in reported synthetic yields (e.g., 30% vs. 60%)?

- Root Cause Analysis :

- Reagent Purity : Ensure starting materials (e.g., furan-3-yl derivatives) are ≥98% pure via GC-MS .

- Side Reactions : Suppress byproduct formation using scavengers (e.g., molecular sieves for water-sensitive steps) .

- Scale-Up Effects : Optimize mixing efficiency (e.g., transition from batch to flow chemistry) for consistent yields .

Q. Why does the compound exhibit variable solubility in biological buffers?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.